N,4-bis(4-chlorophenyl)piperazine-1-carboxamide
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Overview
Description
N4-BIS(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXAMIDE is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of two 4-chlorophenyl groups attached to a piperazine ring, which is further connected to a carboxamide group. This compound is utilized in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BIS(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for N4-BIS(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXAMIDE often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N4-BIS(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N4-BIS(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-BIS(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)piperazine-1-carboxamide
- N,N’-Bis(4-chlorophenyl)-1,4-piperazinedicarboxamide
- N1,N4-Bis(N-(4-chlorophenyl)carbamimidoyl)piperazine-1,4-bis(carboximidamide)
Uniqueness
N4-BIS(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXAMIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dual 4-chlorophenyl groups and piperazine ring make it particularly versatile for various chemical reactions and applications, setting it apart from similar compounds .
Properties
Molecular Formula |
C17H17Cl2N3O |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N,4-bis(4-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O/c18-13-1-5-15(6-2-13)20-17(23)22-11-9-21(10-12-22)16-7-3-14(19)4-8-16/h1-8H,9-12H2,(H,20,23) |
InChI Key |
HFGZBUIOJHPISS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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